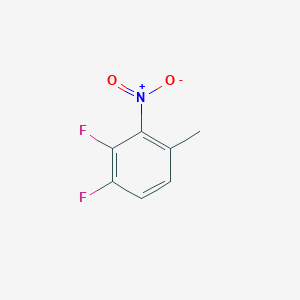

1,2-Difluoro-4-methyl-3-nitrobenzene

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of aromatic nitration and fluorination chemistry. The foundational work in nitrobenzene chemistry traces back to 1834 when Mitscherlich first prepared nitrobenzene by treating benzene with fuming nitric acid. This pioneering achievement established the groundwork for aromatic nitration processes that would later be refined through the introduction of mixed acid systems combining nitric and sulfuric acids.

The systematic exploration of fluorinated aromatic compounds developed significantly later, as fluorination chemistry presented unique challenges compared to other halogenation processes. The emergence of compounds like this compound represents the culmination of decades of advancement in both nitration methodology and fluorination techniques. The compound's CAS number 1422193-81-4 reflects its relatively recent entry into chemical literature, indicating its development within the modern era of precision organic synthesis.

The synthesis of such multi-substituted aromatic compounds requires sophisticated understanding of electronic effects and substitution patterns. The successful preparation of this compound demonstrates the maturation of synthetic methodologies that can accommodate multiple electron-withdrawing groups while maintaining regioselectivity. This achievement builds upon the historical development of aromatic chemistry from simple nitration reactions to complex multi-step synthetic sequences capable of introducing diverse functional groups with precise positional control.

Significance in Organic Fluorine Chemistry

The field of organic fluorine chemistry has experienced remarkable growth, driven by the unique properties that fluorine atoms impart to organic molecules. This compound exemplifies several key principles that make fluorinated compounds particularly valuable in modern chemistry. The presence of two fluorine atoms in ortho positions creates a distinctive electronic environment that significantly influences the molecule's reactivity profile and physical properties.

Fluorine's exceptional electronegativity and small atomic radius contribute to the compound's enhanced stability and altered electronic distribution. These characteristics make this compound an important model compound for understanding how multiple fluorine substituents affect aromatic systems. The compound demonstrates the principles of fluorous chemistry, where fluorine atoms create unique intermolecular interactions that can be exploited for selective chemical transformations.

Research into compounds like this compound has revealed the potential for enhanced materials properties through strategic fluorination. The combination of fluorine atoms with nitro and methyl groups creates a molecule that exhibits distinct solubility characteristics, thermal stability, and chemical reactivity compared to non-fluorinated analogs. These properties position such compounds as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The study of this compound contributes to the broader understanding of fluorine's role in modulating molecular properties. The compound serves as a platform for investigating how fluorine substitution patterns influence reaction mechanisms, particularly in nucleophilic aromatic substitution processes where the electron-withdrawing effects of both fluorine and nitro groups create highly activated aromatic systems.

Position within Halogenated Aromatic Compounds Classification

This compound occupies a specific position within the broader classification of halogenated aromatic compounds, representing the intersection of multiple structural families. As an aryl halide, it belongs to the class of aromatic compounds where hydrogen atoms directly bonded to the aromatic ring are replaced by halide ions. The compound's dual fluorine substitution places it within the subcategory of halobenzenes, specifically among the difluorobenzene derivatives.

The systematic classification of this compound reveals its relationship to several important chemical families. It can be categorized as a nitro-substituted fluorobenzene, a fluorinated nitrotoluene, or a polysubstituted aromatic compound, depending on the analytical perspective. This multifaceted classification reflects the compound's complex structure and the diverse chemical behaviors it can exhibit based on which functional group becomes the focus of a particular reaction or application.

Comparison with related compounds illuminates the unique position of this compound within the halogenated aromatic landscape. The following table presents key structural and property comparisons with closely related compounds:

| Compound | Molecular Formula | Molecular Weight | Fluorine Pattern | Additional Substituents |

|---|---|---|---|---|

| This compound | C7H5F2NO2 | 173.12 | 1,2-difluoro | 4-methyl, 3-nitro |

| 1,2-Difluoro-3-methyl-4-nitrobenzene | C7H5F2NO2 | 173.12 | 1,2-difluoro | 3-methyl, 4-nitro |

| 2,6-Difluoro-3-nitrotoluene | C7H5F2NO2 | 173.12 | 2,6-difluoro | 3-nitro, methyl |

| 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | 159.09 | 1,3-difluoro | 2-nitro |

The positioning of this compound among halogenated aromatics also reflects important electronic considerations. The ortho arrangement of the two fluorine atoms creates a unique electronic environment that differs significantly from meta or para difluoro isomers. This positioning influences both the compound's reactivity in electrophilic and nucleophilic substitution reactions and its physical properties such as boiling point and solubility characteristics.

Within the broader context of halogenated aromatic compounds, this compound represents an advanced example of synthetic sophistication. While simple halogenated benzenes have been known for over a century, compounds with multiple different substituents like this one demonstrate the evolution of synthetic chemistry toward increasingly complex and precisely designed molecular architectures. The compound's structure reflects the modern capability to control regioselectivity and functional group compatibility in multi-step synthetic sequences.

The classification significance extends to practical applications where this compound serves as a key intermediate in pharmaceutical and agrochemical synthesis. Its position within the halogenated aromatic family makes it particularly valuable for reactions requiring both electron-withdrawing activation and the potential for further substitution or functional group modification. This dual capability positions the compound as a versatile building block in the construction of more complex fluorinated molecular architectures.

Properties

IUPAC Name |

1,2-difluoro-4-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFANTEIXQHMGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of Precursor Aromatic Compounds

Method Overview:

One of the prevalent approaches involves starting from a suitably substituted benzene derivative, such as 4-methyl-3-nitrobenzene, followed by selective fluorination at the ortho and para positions relative to the methyl and nitro groups.

$$

\text{Ar-H} + \text{F}2 \quad \xrightarrow{\text{catalyst, controlled conditions}} \quad \text{Ar-F}2

$$

Typically, the fluorination is carried out using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature conditions to ensure regioselectivity.

- High regioselectivity when optimized.

- Suitable for large-scale synthesis.

- Requires careful control to prevent over-fluorination or formation of by-products.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Intermediates

Method Overview:

This approach involves starting from a dichlorinated or difluorinated aromatic compound, such as 2,4-dichlorotoluene or 2,4-difluorotoluene, and then replacing halogens with fluorine via nucleophilic substitution.

$$

\text{2,4-Dichlorotoluene} + 2 \text{KF} \quad \rightarrow \quad \text{2,4-Difluorotoluene}

$$

Conducted in polar aprotic solvents like sulfolane or dimethylformamide (DMF) at elevated temperatures (~140–220°C).

- U.S. Patent US5545768A describes high-yield fluorination of dichloronitrobenzenes using excess alkali metal fluorides in the absence of solvents, often with catalysts, at temperatures below 200°C.

- The process emphasizes the importance of reaction conditions, such as water content and temperature, for optimizing fluorination efficiency (see).

- Cost-effective and scalable.

- High selectivity for fluorination at activated aromatic positions.

Sequential Nitration and Methylation

Method Overview:

In some cases, the synthesis begins with nitration of a methylbenzene (toluene) derivative, followed by fluorination.

- Step 1: Nitration of Toluene:

$$

\text{Toluene} + \text{HNO}3/\text{H}2\text{SO}_4 \quad \rightarrow \quad \text{4-methyl-3-nitrobenzene}

$$

Step 2: Fluorination:

Using electrophilic fluorinating agents or nucleophilic fluorination of halogenated intermediates, as described above.

Step 3: Selective fluorination at desired positions is achieved by controlling reaction conditions and regioselectivity.

- Studies have shown that nitration of toluene derivatives is highly regioselective, favoring ortho and para positions, which can be exploited for subsequent fluorination.

Industrial Synthesis via Halogen Exchange and Fluorination

Method Overview:

Industrial methods often involve halogen exchange reactions, where chlorinated or brominated precursors are converted to fluorinated compounds using alkali metal fluorides.

- Heating dichloronitrobenzenes with potassium fluoride in solvents like sulfolane or DMSO at elevated temperatures (~185°C), as described in patent US5545768A, leads to high-yield formation of difluoronitrobenzenes.

- The process avoids the need for purification steps, making it efficient for large-scale production.

- Reaction parameters such as temperature, water content, and catalyst presence are critical for optimizing yield and purity.

Chemical Reactions Analysis

1,2-Difluoro-4-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1,2-difluoro-4-methyl-3-aminobenzene, while oxidation of the methyl group produces 1,2-difluoro-4-carboxy-3-nitrobenzene .

Scientific Research Applications

1,2-Difluoro-4-methyl-3-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting bacterial infections.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 1,2-Difluoro-4-methyl-3-nitrobenzene exerts its effects depends on its specific application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The nitro group can participate in redox reactions, while the fluorine atoms can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Observations :

- Methyl vs. Methoxy : The methyl group in this compound provides steric hindrance but weaker electronic effects compared to methoxy-substituted analogs like CAS 66684-60-4, where the methoxy group donates electrons via resonance .

- Fluorine vs.

Reactivity and Stability

Reduction of Nitro Groups

- This compound : Likely reduced to a diamine (e.g., 4-methyl-5-fluorobenzene-1,2-diamine) using SnCl₂·2H₂O under reflux, as described for similar nitro compounds . The methyl group may stabilize intermediates during reduction, though instability of the diamine product necessitates immediate use in subsequent reactions .

- Non-Methylated Analogs: Compounds like 1,2-Difluoro-4-nitrobenzene (CAS 123053) may yield less stable diamines due to the absence of a methyl group’s steric and electronic stabilization .

Electrophilic Substitution

- Nitro Group Positioning : The meta-directing nitro group in this compound limits further substitution to specific positions, contrasting with para-nitro isomers (e.g., CAS 123053), where nitro groups dominate reactivity at position 4 .

- Steric Effects : The methyl group at position 4 may hinder reactions at adjacent positions, a feature absent in trifluorinated analogs (e.g., 1,2,3-Trifluoro-4-nitrobenzene) .

Physical and Chemical Properties (Inferred)

| Property | This compound | 1,2-Difluoro-4-nitrobenzene | 1,2,3-Trifluoro-4-nitrobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 189.12 | 175.09 | 193.08 |

| Polarity | Moderate (methyl reduces polarity) | High (no methyl) | Very high (three fluorines) |

| Solubility | Higher in organic solvents | Lower in organic solvents | Lowest due to trifluorination |

| Melting Point | Likely >100°C (steric hindrance) | ~80–90°C (literature) | >120°C (higher symmetry) |

Notes:

- The methyl group enhances lipophilicity, making this compound more soluble in organic phases compared to non-methylated derivatives .

- Trifluorinated analogs exhibit higher melting points due to increased molecular symmetry and stronger intermolecular forces .

Biological Activity

1,2-Difluoro-4-methyl-3-nitrobenzene (DFMNB) is an organic compound with the molecular formula C7H5F2NO2. It is characterized by the presence of two fluorine atoms, a methyl group, and a nitro group on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

DFMNB is typically synthesized through nitration processes involving the introduction of a nitro group into a fluorinated aromatic compound. The synthesis can involve multiple steps, including reduction and substitution reactions that modify the functional groups attached to the benzene ring. The compound is often utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

The biological activity of DFMNB is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form amines, which may participate in redox reactions within biological systems. Additionally, the fluorine atoms enhance the stability and reactivity of the compound, allowing it to effectively inhibit enzyme activity or interact with cellular components.

Antimicrobial Properties

Research indicates that DFMNB exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, DFMNB has been evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) that suggest potential as an antibacterial agent.

Anticancer Activity

DFMNB has also been investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung carcinoma). The compound's mechanism in cancer cells may involve oxidative stress pathways or interference with cell cycle regulation, leading to cell death .

Case Studies

- Antimicrobial Activity : A study examined the effects of DFMNB on E. coli and S. aureus. The results showed that DFMNB had an MIC of 50 µg/mL against E. coli and 25 µg/mL against S. aureus, indicating strong antibacterial activity .

- Anticancer Effects : In another research effort, DFMNB was tested on HeLa cells, where it exhibited an IC50 value of 30 µg/mL, suggesting effective inhibition of cell proliferation. Further analysis revealed that DFMNB activated caspase pathways associated with apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of DFMNB, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,2-Difluoro-4-nitrobenzene | Lacks methyl group; more hydrophilic | Moderate antibacterial activity |

| 1,2-Difluoro-4-methylbenzene | Lacks nitro group; reduced reactivity | Limited biological activity |

| 1,2-Difluoro-3-nitrobenzene | Different position of nitro group; altered properties | Varies significantly in reactivity |

Q & A

Q. What are the common synthetic routes for preparing 1,2-difluoro-4-methyl-3-nitrobenzene, and how can purity be optimized?

A typical synthesis involves sequential nitration and fluorination of a toluene derivative. For example:

Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

Fluorination : Employ halogen exchange (Halex reaction) with KF in polar aprotic solvents (e.g., DMF) at 120–150°C.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with ¹⁹F NMR (δ −110 to −120 ppm for aromatic fluorines) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (CDCl₃) reveals methyl protons (~δ 2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). ¹⁹F NMR distinguishes between ortho and para fluorines.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 174.03 (calc. 173.12 g/mol).

- X-ray Crystallography : Use SHELX software for structure refinement. Prepare single crystals via slow evaporation (dichloromethane/hexane), and validate bond lengths/angles (e.g., C-F ~1.34 Å, C-NO₂ ~1.48 Å) .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite).

- Waste Disposal : Collect in halogenated waste containers and incinerate at >1000°C. Refer to the compound’s MSDS for toxicity data (e.g., LD₅₀ >2000 mg/kg in rats) .

Advanced Research Questions

Q. How can mechanistic insights into the nitration/fluorination sequence improve yield and regioselectivity?

- Computational Modeling : Apply DFT (B3LYP/6-311+G(d,p)) to predict transition states and regioselectivity. Compare with experimental outcomes.

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (NO₂ asymmetric stretch ~1520 cm⁻¹). Optimize fluorination by varying KF stoichiometry (1.5–2.5 eq.) and reaction time (12–24 h).

- Isotopic Labeling : Use ¹⁵NO₂ to trace nitro group orientation and confirm meta-directing effects of fluorine .

Q. How can researchers resolve contradictions in spectral data or reactivity observed for derivatives?

- Data Validation : Cross-reference experimental results (e.g., NMR, XRD) with predictive databases (PubChem, Reaxys).

- Controlled Replicates : Repeat syntheses under inert atmospheres (Ar/N₂) to rule out oxidation side reactions.

- Meta-Analysis : Compare findings with structurally similar compounds (e.g., 3,4-difluoronitrobenzene derivatives) to identify electronic/steric trends .

Q. What strategies enable the design of supramolecular architectures using this compound?

- Non-Covalent Interactions : Exploit fluorine’s electrostatic potential (σ-hole) for halogen bonding with pyridyl moieties.

- Co-crystallization : Screen with complementary hosts (e.g., crown ethers) in varying solvents (THF, acetone).

- Thermal Analysis : Use DSC/TGA to assess stability of supramolecular assemblies (decomposition >250°C) .

Q. How can computational tools predict the compound’s reactivity in novel reaction environments?

- Retrosynthetic Planning : Use Pistachio/BKMS_METABOLIC databases to propose feasible pathways (e.g., nitro reduction to amine intermediates).

- Machine Learning : Train models on existing kinetic data to forecast reaction outcomes under high-pressure or microwave conditions.

- Solvent Effects : Simulate solvation free energies (COSMO-RS) to optimize solvent selection (e.g., DMSO vs. acetonitrile) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.